N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine
Description
N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine (C14H17N3) is a substituted aromatic diamine featuring a dimethylamino group at the N1 position and a phenyl group at the N3 position of the benzene-1,3-diamine backbone. This compound is characterized by its distinct spectroscopic and physicochemical properties, including a molecular mass of 212.1313 (calculated) and 211.1219 (observed) . Its gas chromatography (GC) retention time (RT) is 8.32 minutes, which is shorter than analogs with bulkier substituents, indicating moderate polarity .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3 |
InChI Key |
KRKCQGKWPXGWLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine typically involves the reaction of N1,N1-dimethyl-1,3-diaminopropane with a phenylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like toluene. The reaction temperature is maintained at around 80-100°C, and the reaction time varies depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor equipped with a fixed bed catalyst. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified using distillation or crystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Analytical Comparisons
The table below compares N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine with similar compounds, highlighting molecular weights, substituents, and analytical
Key Observations:
- Methyl vs. Ethyl Substitution: Replacing dimethylamino (N(CH3)2) with diethylamino (N(C2H5)2) groups, as in N1,N1-diethylbenzene-1,3-diamine, reduces polarity and increases hydrophobicity, which may affect solubility and biological activity .
- Chlorophenyl Substitution : The addition of a 4-chlorophenyl group (N1-(4-Chlorophenyl)-N3,N3-dimethyl variant) increases molecular mass by ~34 Da and extends GC RT to 10.21 minutes, reflecting enhanced lipophilicity .
Stability and Reactivity
- Chemical Stability: Accelerated stability testing of dimethylamino-containing compounds (e.g., compound 38 in ) demonstrates resistance to hydrolysis and oxidation, likely due to the electron-donating nature of methyl groups .
- Reactivity in Amidation : N1,N1-dimethylpropane-1,3-diamine is frequently used in amidation reactions to improve solubility and binding affinity, as seen in kynurenic acid analogs and acridine derivatives .
Biological Activity
N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine, also known as N,N-dimethyl-1,3-phenylenediamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Chemical Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
The compound features a benzene ring substituted with two amino groups and two methyl groups. This structure contributes to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carboxylesterases, which are crucial in drug metabolism and detoxification processes .
- Antioxidant Activity : The presence of amino groups in the structure suggests that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. A notable study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.4 | Induction of apoptosis |
| MCF-7 (breast) | 12.8 | Cell cycle arrest and apoptosis |
| A549 (lung) | 18.6 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Results indicate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Inhibition of Carboxylesterases
A study focused on the inhibition of human intestinal carboxylesterase (hiCE) by this compound showed promising results. The compound was found to selectively inhibit hiCE with a Ki value indicating high potency compared to other enzymes like hCE1 and cholinesterases .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of the compound using various assays such as DPPH and ABTS radical scavenging methods. Results demonstrated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
